![molecular formula C17H26O4S B14558897 2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane CAS No. 61718-70-5](/img/structure/B14558897.png)
2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane is an organic compound with the molecular formula C17H26O4S . This compound is characterized by its unique structure, which includes a dioxolane ring, a methoxyethoxy group, and a methylsulfanyl phenyl group. It is a relatively complex molecule that finds applications in various fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions, cellular processes, and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The dioxolane ring and the functional groups attached to it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane include:
- 2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxane
- 2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxepane
Uniqueness
What sets this compound apart is its specific combination of functional groups and the dioxolane ring, which confer unique chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous .
Properties
CAS No. |
61718-70-5 |
|---|---|
Molecular Formula |
C17H26O4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-[4-(2-methoxyethoxy)butyl]-2-(4-methylsulfanylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C17H26O4S/c1-18-11-12-19-10-4-3-9-17(20-13-14-21-17)15-5-7-16(22-2)8-6-15/h5-8H,3-4,9-14H2,1-2H3 |
InChI Key |
QJIXNGMZQNSNMA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCCC1(OCCO1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(Diphenylsilanediyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14558827.png)
![5-[(2-Ethylhexyl)oxy]benzene-1,3-diol](/img/structure/B14558832.png)
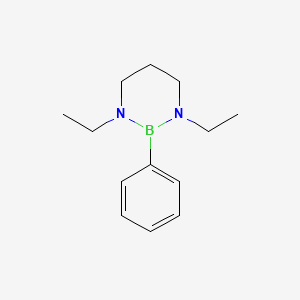
![5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate](/img/structure/B14558839.png)
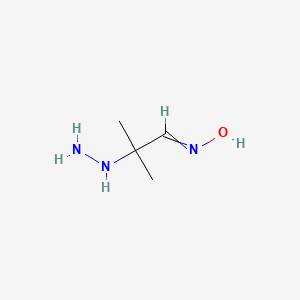
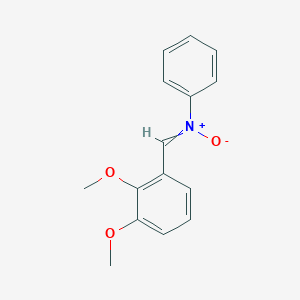
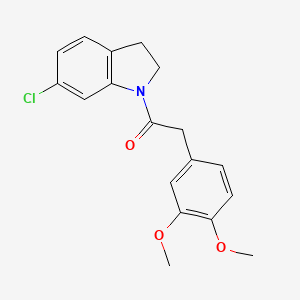
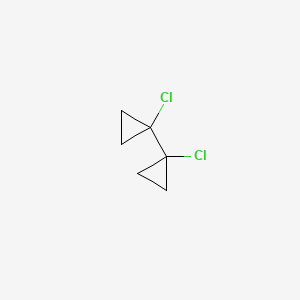
![11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid](/img/structure/B14558882.png)
![Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate](/img/structure/B14558883.png)
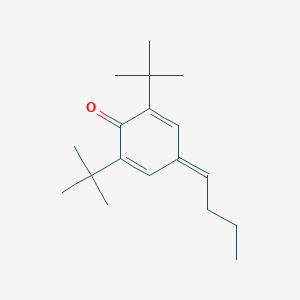
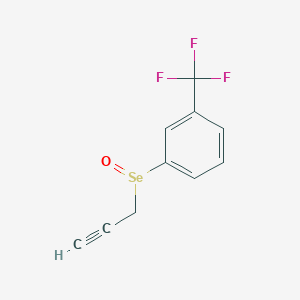
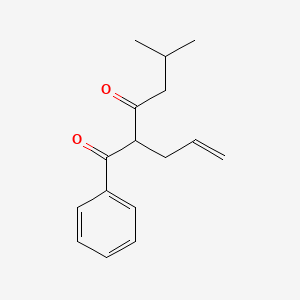
![4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14558918.png)
